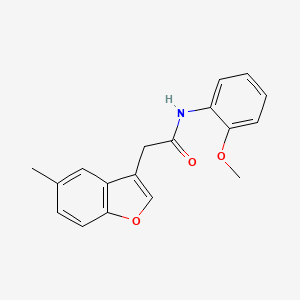![molecular formula C25H24FN2O4P B11403777 Dimethyl {2-(diphenylmethyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11403777.png)
Dimethyl {2-(diphenylmethyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phosphonate group, a diphenylmethyl moiety, and a fluorophenylmethylamino group
Preparation Methods
The synthesis of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves multiple steps, typically starting with the preparation of the oxazole ring. The synthetic route often includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylmethyl Group: This step involves the use of diphenylmethanol or its derivatives, often through a Friedel-Crafts alkylation reaction.
Attachment of the Fluorophenylmethylamino Group: This step typically involves nucleophilic substitution reactions using fluorophenylmethylamine.
Phosphonate Group Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, amines, or alkylating agents, leading to the formation of substituted products.
Hydrolysis: The phosphonate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.
Scientific Research Applications
DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphorylation processes, which are critical in many cellular pathways.
Comparison with Similar Compounds
DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other oxazole derivatives and phosphonate-containing compounds. Similar compounds include:
Dimethyl [2-(diphenylmethyl)-5-{[(1S)-1-phenylethyl]amino}-1,3-oxazol-4-yl]phosphonate: Shares a similar oxazole and phosphonate structure but with different substituents.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a phosphine group instead of a phosphonate, leading to different reactivity and applications.
Oxazole derivatives: Various oxazole compounds with different substituents, each with unique chemical and biological properties.
Properties
Molecular Formula |
C25H24FN2O4P |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-benzhydryl-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C25H24FN2O4P/c1-30-33(29,31-2)25-24(27-17-18-13-15-21(26)16-14-18)32-23(28-25)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,22,27H,17H2,1-2H3 |
InChI Key |
RMNWTOSWNKHSDC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403695.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11403705.png)
![7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11403713.png)


![4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403729.png)
![2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11403760.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-methylbenzamide](/img/structure/B11403773.png)
![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11403778.png)
![N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11403780.png)
![N-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11403782.png)
![6-ethyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11403787.png)
![6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11403788.png)
